Tert-Butyl 4-Hydroxy-1H-Indazole-1-Carboxylate: A Technical Guide to Synthesis and Applications in Targeted Oncology
Tert-Butyl 4-Hydroxy-1H-Indazole-1-Carboxylate: A Technical Guide to Synthesis and Applications in Targeted Oncology
Executive Summary & Significance
In the landscape of modern medicinal chemistry, functionalized indazoles serve as privileged scaffolds for kinase and protein-protein interaction (PPI) inhibitors. Specifically, tert-butyl 4-hydroxy-1H-indazole-1-carboxylate (CAS: 1228874-81-4) has emerged as a critical organic building block in the development of apoptosis-inducing agents[1]. Its most notable application is in the synthesis of highly selective Bcl-2 (B-cell lymphoma 2) inhibitors, such as Venetoclax analogs, which are deployed in the treatment of chronic lymphocytic leukemia (CLL) and autoimmune diseases[2].
The compound features an acid-labile N-Boc (tert-butyloxycarbonyl) protecting group and a highly reactive free C4-hydroxyl group. This specific structural arrangement allows medicinal chemists to perform complex etherifications (via Mitsunobu or SNAr reactions) at the C4 position without cross-reactivity from the indazole nitrogen[3].
Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is essential for optimizing downstream reaction solvents, purification gradients, and computational docking models. The data below summarizes the core metrics of the 1H-isomer[4][5].
| Property | Value |
| Compound Name | tert-Butyl 4-hydroxy-1H-indazole-1-carboxylate |
| CAS Number | 1228874-81-4 |
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| LogP (Predicted) | ~2.5 |
| Topological Polar Surface Area (TPSA) | 64.4 Ų |
| Hydrogen Bond Donors | 1 (Hydroxyl -OH) |
| Hydrogen Bond Acceptors | 4 |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ |
Mechanistic Synthesis & Regioselectivity
Synthesizing tert-butyl 4-hydroxy-1H-indazole-1-carboxylate directly from 4-hydroxyindazole using Di-tert-butyl dicarbonate (Boc2O) is problematic. The indazole core contains multiple nucleophilic sites (the C4-hydroxyl oxygen and the pyrazole nitrogens). Direct Boc protection yields a complex, difficult-to-separate mixture of O-Boc, N-Boc, and di-Boc derivatives.
To circumvent this, AbbVie researchers developed a highly efficient, self-validating orthogonal protection-deprotection strategy[6]. By transiently protecting the hydroxyl group with a silyl ether, the Boc group can be directed exclusively to the nitrogen.
Caption: Orthogonal protection-deprotection workflow for tert-butyl 4-hydroxy-1H-indazole-1-carboxylate.
Experimental Protocol: Orthogonal Synthesis Workflow
The following step-by-step methodology is adapted from validated pharmaceutical patent literature for Bcl-2 inhibitor synthesis[2][6].
Step 1: Transient Hydroxyl Protection (TBS Ether Formation)
-
Initiation: Suspend 4-Hydroxyindazole (3.94 g) in anhydrous tetrahydrofuran (THF, 250 mL). Cool the mixture to 0 °C using an ice bath.
-
Deprotonation: Slowly add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.23 g). Stir at 0 °C for 5 minutes, then allow the solution to warm to room temperature for 20 minutes.
-
Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the more acidic phenol-like hydroxyl group. The 0 °C initiation controls the exothermic hydrogen gas evolution and prevents ring-opening side reactions.
-
-
Silylation: Re-cool the solution to 0 °C and add tert-butyldimethylchlorosilane (TBSCl, 4.65 g). Stir until complete conversion to 4-(TBS-oxy)-1H-indazole is observed via TLC/LCMS.
Step 2: Nitrogen Protection (Boc Carbamate Formation)
-
Reaction: Concentrate the intermediate and dissolve the residue in acetonitrile (MeCN, 200 mL). Add Di-tert-butyl dicarbonate (Boc2O, 7.06 g) and 4-(dimethylamino)pyridine (DMAP, 0.359 g).
-
Propagation: Stir the solution at room temperature for 3 hours.
-
Causality: DMAP acts as a nucleophilic catalyst, attacking Boc2O to form a highly reactive acylpyridinium intermediate. This intermediate rapidly transfers the Boc group to the indazole nitrogen. Acetonitrile provides a polar aprotic environment that stabilizes this transition state. Remove the solvent under vacuum upon completion.
-
Step 3: Selective Hydroxyl Deprotection
-
Cleavage: Dissolve the crude 1-Boc-4-(TBS-oxy)-1H-indazole in THF (200 mL). Add tetrabutylammonium fluoride (TBAF, 1M in THF, 82 mL).
-
Isolation: Stir at room temperature for 4 days. Remove the solvent under vacuum and purify the residue via silica gel chromatography (ethyl acetate/hexanes).
-
Causality: The fluoride ion from TBAF acts as a highly specific nucleophile that attacks the silicon atom of the TBS group. This is driven by the extreme thermodynamic stability of the resulting Si-F bond (~582 kJ/mol). The mildly basic conditions leave the acid-labile N-Boc group completely intact, yielding a mixture of the 1H and 2H Boc-protected isomers, which are separated during chromatography[7].
-
Downstream Applications: Bcl-2 Inhibitor Drug Discovery
In the context of targeted oncology, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death (apoptosis)[8]. Small molecule inhibitors must bind to the narrow, hydrophobic BH3-binding groove of the Bcl-2 protein to restore apoptotic signaling.
Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate acts as the foundational anchor for these molecules. The free C4-hydroxyl group is typically reacted with complex aryl halides or alcohols to form rigid ether linkages. Once the ether linkage is established, the N-Boc group is cleaved using trifluoroacetic acid (TFA) or HCl, exposing the indazole nitrogen to form critical hydrogen bonds with the Bcl-2 protein backbone[7].
Caption: Downstream application of the indazole building block in targeted Bcl-2 inhibitor drug discovery.
Conclusion
Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate is a masterclass in protective group logic and medicinal chemistry design. By utilizing an orthogonal TBS/Boc protection scheme, researchers can selectively isolate the highly reactive C4-hydroxyl group. This precision enables the construction of complex, sterically hindered ether linkages that are paramount to the efficacy of next-generation Bcl-2 inhibitors in oncology.
References
- AbbVie Inc. (2015). US9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases.
-
Molaid. tert-butyl 4-hydroxy-1H-indazole-1-carboxylate Chemical Properties.[Link]
Sources
- 1. Tert-butyl 1h-imidazole-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. US9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases - Google Patents [patents.google.com]
- 3. US9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases - Google Patents [patents.google.com]
- 4. tert-butyl 4-hydroxy-1H-indazole-1-carboxylate - CAS号 1228874-81-4 - 摩熵化学 [molaid.com]
- 5. tert-butyl 4-hydroxy-2H-indazole-2-carboxylate - CAS号 1228874-82-5 - 摩熵化学 [molaid.com]
- 6. US9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
